methyl 2-((3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoate
CAS No.: 1093406-94-0
Cat. No.: VC11978956
Molecular Formula: C16H21NO8
Molecular Weight: 355.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1093406-94-0 |
|---|---|
| Molecular Formula | C16H21NO8 |
| Molecular Weight | 355.34 g/mol |
| IUPAC Name | methyl 2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
| Standard InChI | InChI=1S/C16H21NO8/c1-8(19)17-12-14(21)13(20)11(7-18)25-16(12)24-10-6-4-3-5-9(10)15(22)23-2/h3-6,11-14,16,18,20-21H,7H2,1-2H3,(H,17,19) |
| Standard InChI Key | OCTAXAHVUYMHBW-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C(=O)OC)CO)O)O |
| Canonical SMILES | CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C(=O)OC)CO)O)O |
Introduction
Overview of the Compound
Methyl 2-((3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoate is a complex organic molecule characterized by its glycosidic structure and functional groups such as acetamido, hydroxyl, and ester moieties. This compound belongs to the class of glycosylated aromatic esters and has potential applications in medicinal chemistry due to its structural resemblance to bioactive glycosides.
Synthesis Pathway
The synthesis of methyl 2-((3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoate typically involves:
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Formation of the Glycosidic Bond: A tetrahydropyran derivative with protected hydroxyl groups is reacted with methyl salicylate under controlled conditions.
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Acetylation: The introduction of the acetamido group is achieved using acetic anhydride in the presence of a catalyst.
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Deprotection: Hydroxyl protecting groups are removed under acidic or basic conditions to yield the final compound.
Biological Relevance
This compound's structural features suggest potential biological activity:
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Antimicrobial Properties: Glycosides with similar structures have demonstrated antibacterial and antifungal activities.
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Anti-inflammatory Potential: The acetamido group may interact with enzymes involved in inflammation pathways.
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Drug Delivery Applications: Its glycosidic structure could facilitate targeted delivery in biological systems.
Analytical Characterization
The compound can be characterized using standard analytical techniques:
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NMR Spectroscopy:
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Proton (H NMR): Identifies chemical environments of hydrogen atoms.
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Carbon (C NMR): Confirms carbon framework.
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Mass Spectrometry (MS): Provides molecular weight confirmation.
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Infrared Spectroscopy (IR): Detects functional groups like –OH, –NHCO, and –COOCH3.
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High Performance Liquid Chromatography (HPLC): Ensures purity and separation from by-products.
Potential Applications
Table 2: Applications in Chemistry and Medicine
| Field | Application |
|---|---|
| Medicinal Chemistry | Development of glycoside-based drugs |
| Biochemistry | Study of enzyme-glycoside interactions |
| Biotechnology | Use as a probe for carbohydrate-binding proteins |
Limitations and Challenges
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Stability Issues: The compound’s hydroxyl groups may make it susceptible to hydrolysis under acidic or basic conditions.
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Synthetic Complexity: Multi-step synthesis requires precise control of stereochemistry.
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Limited Data: Further studies are needed to explore its pharmacological properties.
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